叔丁氧羰基氨基-萘-1-基-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

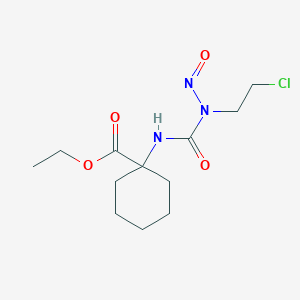

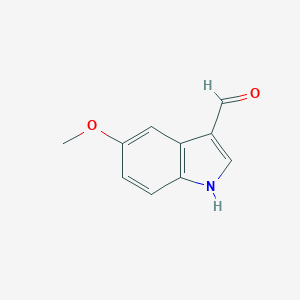

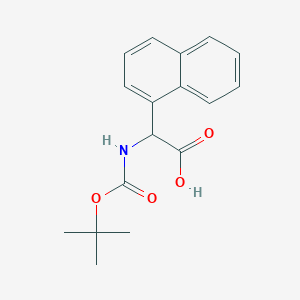

Tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid, also known as 1-Naphthaleneacetic acid, α-[[(1,1-Dimethylethoxy)carbonyl]amino]-, is a chemical compound with the molecular formula C17H19NO4 . It has a molecular weight of 301.34 .

Molecular Structure Analysis

The molecular structure of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid consists of 17 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in the referenced material .科学研究应用

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides. It’s a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL) that can be used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .

Organic Synthesis

The compound is used in organic synthesis due to its multiple reactive groups. It’s used to expand the applicability of amino acid ionic liquids (AAILs) in organic synthesis .

Synthesis of Novel Derivatives

The compound is used in the synthesis of some novel (naphthalen-1-yl-selenyl)acetic acid derivatives. These derivatives are synthesized using naphthylselenols or naphthylselenocyanates .

Spectroscopic Methods

The compound is used in spectroscopic methods. The structures of the products derived from this compound are investigated by spectroscopic methods .

Synthesis of N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine

The compound is used in the synthesis of N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine. This synthesis is based on the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .

安全和危害

The safety data sheet for a related compound, acetic acid, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQDQOOFCWHTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。